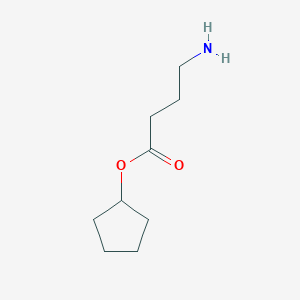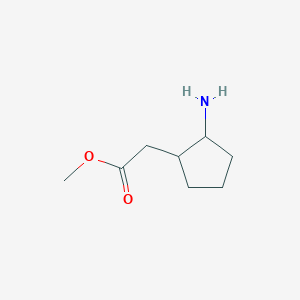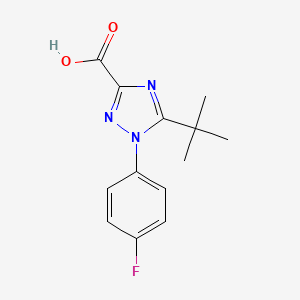
4-Cyclopropyl-2-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a cyclopropyl group and a methyl group attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylaniline hydrochloride typically involves the following steps:
Methylation: The methyl group can be introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Amination: The aniline ring is formed through amination reactions, which can involve the reduction of nitro compounds or the direct amination of aromatic compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-methylaniline
- 4-Cyclopropyl-2-methylphenol
- 4-Cyclopropyl-2-methylbenzoic acid
Uniqueness
4-Cyclopropyl-2-methylaniline hydrochloride is unique due to its specific combination of cyclopropyl and methyl groups attached to the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications compared to its similar compounds.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-9(8-2-3-8)4-5-10(7)11;/h4-6,8H,2-3,11H2,1H3;1H |
InChI Key |
KUCMAFIYPZSYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B13260535.png)
![1-Azaspiro[5.5]undecan-4-one, 1-methyl-](/img/structure/B13260537.png)



![2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B13260555.png)

![(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13260567.png)



amine](/img/structure/B13260626.png)


